3-Hydroxynaphthalene-2-carbonyl chloride
Overview
Description
3-Hydroxynaphthalene-2-carbonyl chloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure allows for diverse applications, ranging from organic synthesis to pharmaceutical development.
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxynaphthalene-2-carbonyl chloride are bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them key targets for antibacterial and antimycobacterial agents .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby exerting its antibacterial and antimycobacterial effects .
Biochemical Pathways
Given its antibacterial and antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth of the target bacteria . This leads to a decrease in the severity of the infections caused by these bacteria .
Biochemical Analysis
Biochemical Properties
3-Hydroxynaphthalene-2-carbonyl chloride has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has shown significant antitrypanosomal activity, indicating its potential role in biochemical reactions related to the inhibition of Trypanosoma brucei . The nature of these interactions is likely influenced by the compound’s structure and physicochemical properties .
Cellular Effects
Given its antitrypanosomal activity, it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalene-2-carbonyl chloride typically involves the chlorination of 3-hydroxynaphthalene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
3-Hydroxynaphthalene-2-carboxylic acid+SOCl2→3-Hydroxynaphthalene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-hydroxynaphthalene-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated hydrochloric acid.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
3-Hydroxynaphthalene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: It serves as a building block for the synthesis of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules
Comparison with Similar Compounds
Similar Compounds
3-Hydroxynaphthalene-2-carboxanilides: These compounds have similar structures but differ in their functional groups and biological activities.
1-Hydroxynaphthalene-2-carboxanilides: These compounds are positional isomers with different biological properties.
Uniqueness
3-Hydroxynaphthalene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
3-Hydroxynaphthalene-2-carbonyl chloride, also known as 3-hydroxy-2-naphthoyl chloride, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene backbone with a hydroxyl group at the 3-position and a carbonyl chloride functional group at the 2-position. The presence of these functional groups contributes to its reactivity and versatility in forming derivatives.
Target Organisms
The primary biological targets of this compound include:
- Staphylococcus aureus
- Mycobacterium tuberculosis
Mode of Action
The compound exhibits antibacterial and antimycobacterial properties by inhibiting the growth of these pathogens. Its mechanism involves interference with essential biochemical pathways, leading to cellular dysfunction and ultimately cell death. Specifically, it is believed to interact with various enzymes and proteins within the target organisms, disrupting their normal metabolic processes.
Biochemical Pathways
This compound's action can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Signaling : It could potentially alter intracellular signaling pathways, affecting gene expression and cellular responses.
- Impact on Cellular Metabolism : By interfering with metabolic pathways, it may lead to reduced energy production and increased oxidative stress within bacterial cells.
Biological Activity Data
Biological Activity | Target Organisms | Mechanism | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Inhibition of cell wall synthesis | |
Antimycobacterial | Mycobacterium tuberculosis | Disruption of metabolic pathways | |
Antitrypanosomal | Trypanosoma species | Inhibition of enzyme activity |
Study on Antimicrobial Efficacy
A study investigated the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.
Evaluation in Pharmaceutical Development
In another case study focused on drug development, researchers synthesized derivatives of this compound to enhance its bioavailability and reduce toxicity. These derivatives exhibited improved antimicrobial activity compared to the parent compound, suggesting that modifications to the chemical structure can yield more effective therapeutics .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Organic Synthesis : Used as an intermediate for synthesizing various organic compounds.
- Pharmaceutical Development : Acts as a building block for creating new pharmaceutical agents targeting bacterial infections.
- Biological Studies : Employed in research focused on enzyme inhibitors and other biologically active molecules .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZBUOZNFAZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512506 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-00-5 | |
Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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